molecular formula C15H22Cl3NO B1394701 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1220016-59-0

3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride

Cat. No.: B1394701
CAS No.: 1220016-59-0
M. Wt: 338.7 g/mol
InChI Key: YHUCWCGGDAESRO-UHFFFAOYSA-N
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Description

3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is an organic compound with a complex structure that includes a piperidine ring and a dichlorodimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,4-dichloro-3,5-dimethylphenol, is reacted with an appropriate alkylating agent to form the 2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl intermediate.

    Piperidine Coupling: The phenoxy intermediate is then reacted with piperidine under suitable conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-3,5-dimethylphenol: A precursor in the synthesis of the target compound.

    Piperidine: The core structure present in the target compound.

    Other Phenoxyalkylamines:

Uniqueness

3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO.ClH/c1-10-8-13(15(17)11(2)14(10)16)19-7-5-12-4-3-6-18-9-12;/h8,12,18H,3-7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUCWCGGDAESRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 2
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 3
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 4
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 5
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 6
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride

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